
1-(5-Chloropyridin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Chloropyridin-2-yl)butan-1-one” is a chemical compound with the CAS Number: 1504215-56-8 . It has a molecular weight of 183.64 . The IUPAC name for this compound is 1-(5-chloropyridin-2-yl)butan-1-one .
Molecular Structure Analysis
The InChI code for “1-(5-Chloropyridin-2-yl)butan-1-one” is 1S/C9H10ClNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)butan-1-one” is a powder at room temperature .Scientific Research Applications
Apoptosis Inducers and Anticancer Agents
- The compound "1-(5-Chloropyridin-2-yl)butan-1-one" has been explored in the development of apoptosis inducers. These compounds show potential as anticancer agents, as demonstrated by their ability to induce apoptosis in cancer cell lines (Zhang et al., 2005).
Synthesis of Novel Compounds
- This chemical has been used in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its utility in creating structurally unique molecules (Kuznetsov et al., 2010).
Tautomeric Mixtures and Intramolecular Hydrogen Bonds
- Research on tautomeric mixtures involving "1-(5-Chloropyridin-2-yl)butan-1-one" derivatives has revealed insights into intramolecular hydrogen bonding and its effects on molecular stability and properties (Ośmiałowski et al., 2002).
Antimicrobial and Anticancer Activities
- Derivatives of "1-(5-Chloropyridin-2-yl)butan-1-one" have been synthesized and tested for antimicrobial and anticancer activities. These derivatives show promising results in both fields, highlighting the compound's potential in drug discovery (Rathinamanivannan et al., 2019).
Fungicidal and Plant Growth Regulatory Activity
- A series of aroylthioureas containing "1-(5-Chloropyridin-2-yl)butan-1-one" moiety have been synthesized, with some showing fungicidal and plant growth regulatory activities (Liu Chang-chun, 2013).
Photoinduced Direct Oxidative Annulation
- The compound has been utilized in photoinduced oxidative annulation reactions, leading to the creation of functionalized polyheterocyclic compounds. This demonstrates its role in advanced organic synthesis and material science (Jin Zhang et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Action Environment
The action, efficacy, and stability of 1-(5-Chloropyridin-2-yl)butan-1-one can be influenced by various environmental factors These can include pH, temperature, presence of other molecules, and specific characteristics of the biological system it is introduced into
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLBPFDHVNVILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)butan-1-one | |
CAS RN |
1504215-56-8 |
Source


|
| Record name | 1-(5-chloropyridin-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

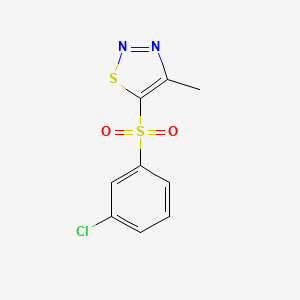
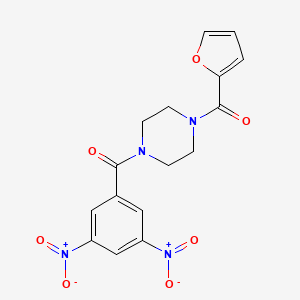
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
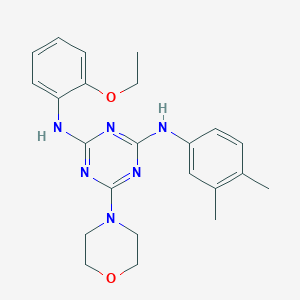

![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)
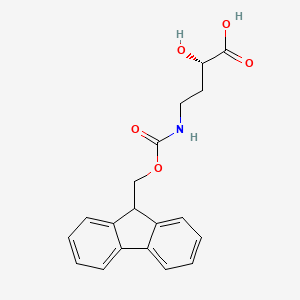

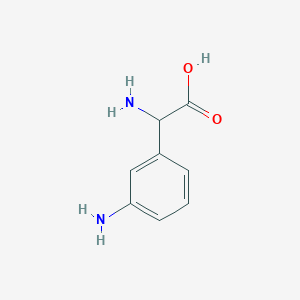

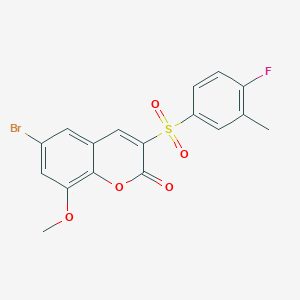
![2-[5-(2-Chloropropanoylamino)pyridin-2-yl]oxybenzamide](/img/structure/B3001437.png)
